Cas no 141108-61-4 ((1-Methylpiperazin-2-yl)methanol)

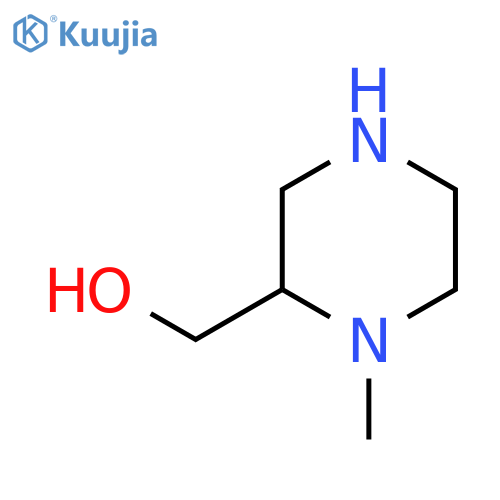

141108-61-4 structure

商品名:(1-Methylpiperazin-2-yl)methanol

CAS番号:141108-61-4

MF:C6H14N2O

メガワット:130.188161373138

MDL:MFCD18447653

CID:101834

PubChem ID:14747409

(1-Methylpiperazin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-Methylpiperazin-2-yl)methanol

- (1-METHYL-2-PIPERAZINYL)METHANOL X2HCL

- 2-Piperazinemethanol,1-methyl-

- 2-Piperazinemethanol,1-methyl-(9CI)

- 141108-61-4

- 2-hydroxymethyl-1-methylpiperazine

- ZBIWOALTDQQQTG-UHFFFAOYSA-N

- AKOS006319216

- EN300-321301

- MFCD18447653

- (1-methyl-2-piperazinyl)methanol

- rac-(1-methyl-piperazin-2-yl)-methanol

- SB46286

- CS-0446165

- SY317126

- SCHEMBL1837073

- 1-methyl-2-hydroxymethylpiperazine

-

- MDL: MFCD18447653

- インチ: InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3

- InChIKey: ZBIWOALTDQQQTG-UHFFFAOYSA-N

- ほほえんだ: CN1CCNCC1CO

計算された属性

- せいみつぶんしりょう: 130.110613074g/mol

- どういたいしつりょう: 130.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- PSA: 35.50000

- LogP: -0.85100

(1-Methylpiperazin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321301-0.1g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 0.1g |

$434.0 | 2023-09-04 | ||

| Enamine | EN300-321301-1.0g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-321301-5.0g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 5.0g |

$2238.0 | 2023-02-24 | ||

| Enamine | EN300-321301-10g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 10g |

$2119.0 | 2023-09-04 | ||

| Enamine | EN300-321301-5g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 5g |

$1429.0 | 2023-09-04 | ||

| Enamine | EN300-321301-2.5g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 2.5g |

$966.0 | 2023-09-04 | ||

| Enamine | EN300-321301-0.05g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 0.05g |

$414.0 | 2023-09-04 | ||

| Enamine | EN300-321301-0.25g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 0.25g |

$453.0 | 2023-09-04 | ||

| Enamine | EN300-321301-1g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 1g |

$492.0 | 2023-09-04 | ||

| Enamine | EN300-321301-0.5g |

(1-methylpiperazin-2-yl)methanol |

141108-61-4 | 0.5g |

$472.0 | 2023-09-04 |

(1-Methylpiperazin-2-yl)methanol 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

141108-61-4 ((1-Methylpiperazin-2-yl)methanol) 関連製品

- 28795-50-8((piperazin-2-yl)methanol)

- 149715-47-9((R)-2-Hydroxymethyl-piperazine)

- 126872-94-4((2S)-2-Piperazinemethanol)

- 85155-83-5((4-Methylpiperazin-2-yl)methanol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬